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Compound Name: 16-Oxoprometaphanine

Cat. No.: B15588901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific compound "16-Oxoprometaphanine" is

not readily available in the current scientific literature. This guide provides a comprehensive

overview based on the known structure of prometaphanine and the extensive research on

related hasubanan alkaloids, particularly those with oxidized structures. The information

presented herein serves as a foundational resource for researchers interested in the synthesis,

biological evaluation, and potential therapeutic applications of this class of compounds.

Core Structure and Introduction to Hasubanan
Alkaloids
Hasubanan alkaloids are a class of polycyclic natural products characterized by a unique

aza[4.4.3]propellane core.[1] They are predominantly isolated from plants of the Stephania

genus and have garnered significant interest due to their structural complexity and diverse

biological activities.[2] These activities include potential analgesic properties, stemming from

their structural resemblance to morphine, as well as anti-inflammatory, antimicrobial, and

cytotoxic effects.[2][3][4]

The core structure of these alkaloids is the hasubanan skeleton, and variations in substitution

and oxidation levels give rise to a wide array of derivatives. Prometaphanine is a known

hasubanan alkaloid with the chemical formula C₂₀H₂₅NO₅.[5]
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Based on the standard numbering system for the hasubanan skeleton, 16-
Oxoprometaphanine would be the derivative of prometaphanine with a carbonyl group at the

C-16 position.

Prometaphanine Structure (C₂₀H₂₅NO₅): (Inferred structure of 16-Oxoprometaphanine would

contain a ketone at C-16)

Quantitative Data on Related Hasubanan Alkaloids
While specific data for 16-Oxoprometaphanine is unavailable, the following tables summarize

quantitative data for related hasubanan alkaloids to provide a comparative baseline for

researchers.

Table 1: Cytotoxicity of Selected Hasubanan Alkaloids
Compound Cancer Cell Line IC₅₀ (µM) Reference

(-)-Delavayine N87 (gastric) < 1 [3]

(-)-Runanine N87 (gastric) < 1 [3]

(-)-Hasubanonine N87 (gastric) < 1 [3]

(+)-Periglaucine B N87 (gastric) < 1 [3]

Cepharamine N87 (gastric) > 10 [3]

Table 2: Anti-inflammatory Activity of Selected
Hasubanan Alkaloids
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Compound Cell Line Assay IC₅₀ (µM) Reference

Longanone
LPS-stimulated

BV-2 microglia
TNF-α inhibition 6.54 [4]

Cephatonine
LPS-stimulated

BV-2 microglia
TNF-α inhibition 10.21 [4]

Prostephabyssin

e

LPS-stimulated

BV-2 microglia
TNF-α inhibition 8.32 [4]

Longanone
LPS-stimulated

BV-2 microglia
IL-6 inhibition 15.76 [4]

Cephatonine
LPS-stimulated

BV-2 microglia
IL-6 inhibition 30.44 [4]

Prostephabyssin

e

LPS-stimulated

BV-2 microglia
IL-6 inhibition 21.53 [4]

Table 3: Opioid Receptor Affinity of Selected Hasubanan
Alkaloids

Compound Receptor IC₅₀ (µM) Reference

Hasubanan Alkaloid 1 Delta-opioid 0.7 [6]

Hasubanan Alkaloid 2 Delta-opioid 46 [6]

Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of hasubanan alkaloids are

crucial for further research. Below are representative methodologies extracted from the

literature.

General Protocol for Isolation of Hasubanan Alkaloids
from Stephania species
This protocol is a generalized procedure based on methods reported for the isolation of

hasubanan alkaloids from Stephania longa.
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Extraction: The dried and powdered whole plant material is extracted exhaustively with 95%

ethanol at room temperature. The solvent is then removed under reduced pressure to yield a

crude extract.

Acid-Base Partitioning: The crude extract is suspended in a 2% aqueous HCl solution and

partitioned with ethyl acetate to remove neutral and weakly basic compounds. The acidic

aqueous layer is then basified with 25% aqueous ammonia to a pH of 9-10 and subsequently

extracted with chloroform to obtain the crude alkaloid fraction.

Chromatographic Separation: The crude alkaloid fraction is subjected to multiple steps of

column chromatography. A typical sequence involves:

Silica gel column chromatography with a gradient of chloroform-methanol as the eluent.

Further purification of fractions on a Sephadex LH-20 column, eluting with chloroform-

methanol (1:1).

Final purification by preparative high-performance liquid chromatography (HPLC) on a

C18 column with a suitable mobile phase (e.g., acetonitrile-water with 0.1% trifluoroacetic

acid).

Structure Elucidation: The structures of the isolated pure compounds are determined by a

combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY,

HSQC, HMBC), and high-resolution mass spectrometry (HR-ESI-MS).

General Strategy for the Total Synthesis of Hasubanan
Alkaloids
The total synthesis of hasubanan alkaloids is a complex endeavor. A common retrosynthetic

analysis involves the disconnection of the tetracyclic core to simpler, more readily available

starting materials.[7]

A representative synthetic strategy might involve the following key steps:

Construction of a Key Tricyclic Intermediate: A crucial step is often the stereoselective

construction of a tricyclic system containing the future A, B, and C rings of the hasubanan

core.
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Formation of the Quaternary Carbon Center: The creation of the C-13 quaternary

stereocenter is a significant challenge and has been addressed through various methods,

including diastereoselective additions to iminium ions or sulfinimines.[7]

Ring D Formation and Final Cyclization: The final ring of the tetracyclic hasubanan skeleton

is typically formed through an intramolecular cyclization reaction.

Functional Group Interconversion: Throughout the synthesis, various functional group

manipulations are required to install the correct oxidation states and substituents found in the

natural product.

Visualizations: Pathways and Workflows
Proposed Biosynthetic Pathway of the Hasubanan Core
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Caption: A simplified proposed biosynthetic pathway from (R)-Reticuline to the core hasubanan

skeleton.

General Experimental Workflow for Isolation and
Identification
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Caption: A general workflow for the isolation and identification of hasubanan alkaloids from

plant sources.

Future Directions and Conclusion
The hasubanan alkaloids represent a promising class of natural products for drug discovery,

with a range of reported biological activities. While "16-Oxoprometaphanine" remains a

hypothetical structure based on the known prometaphanine, the synthesis and evaluation of

this and other oxidized derivatives could be a fruitful area of research. The introduction of an

oxo group at the C-16 position could significantly impact the molecule's conformation and

electronic properties, potentially leading to novel or enhanced biological activities.

Future research should focus on:

The targeted synthesis of 16-Oxoprometaphanine and other oxidized prometaphanine

derivatives.

Comprehensive biological screening of these new compounds to evaluate their cytotoxic,

anti-inflammatory, and receptor-binding activities.

Structure-activity relationship (SAR) studies to understand the influence of the position and

nature of oxidative modifications on biological activity.

Investigation of the mechanisms of action and potential signaling pathways affected by these

compounds.

This technical guide provides a starting point for researchers venturing into the study of 16-
Oxoprometaphanine and related hasubanan alkaloids. By building upon the existing

knowledge of this fascinating family of natural products, new therapeutic agents may be

discovered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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